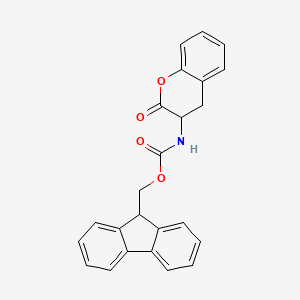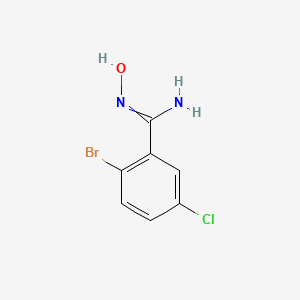![molecular formula C12H15BrF2N2O B13692769 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine](/img/structure/B13692769.png)
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position and a 2-(4,4-difluoro-1-piperidyl)ethoxy group at the 4-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-hydroxypyridine and 4,4-difluoropiperidine.
Etherification: The hydroxyl group of 2-bromo-4-hydroxypyridine is converted to an ethoxy group through an etherification reaction with 2-bromoethanol.
Substitution Reaction: The ethoxy group is then reacted with 4,4-difluoropiperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-fluoropyridine
- 4-Bromo-2-fluoroanisole
- 2-Bromo-1,4-difluorobenzene
Uniqueness
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine is unique due to the presence of both a bromine atom and a 2-(4,4-difluoro-1-piperidyl)ethoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H15BrF2N2O |
|---|---|
Molekulargewicht |
321.16 g/mol |
IUPAC-Name |
2-bromo-4-[2-(4,4-difluoropiperidin-1-yl)ethoxy]pyridine |
InChI |
InChI=1S/C12H15BrF2N2O/c13-11-9-10(1-4-16-11)18-8-7-17-5-2-12(14,15)3-6-17/h1,4,9H,2-3,5-8H2 |
InChI-Schlüssel |
RBVHKEPKVACPSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(F)F)CCOC2=CC(=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine](/img/structure/B13692689.png)


![2-Amino-5-[2-chloro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13692711.png)




![(S)-1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]-1-propanone](/img/structure/B13692733.png)





